An In-depth Technical Guide to the Structure Elucidation of 3-Carboxybenzenesulfonic Acid Sodium Salt
An In-depth Technical Guide to the Structure Elucidation of 3-Carboxybenzenesulfonic Acid Sodium Salt
Abstract
This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 3-carboxybenzenesulfonic acid sodium salt (CAS No: 17625-03-5). Addressed to researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal reasoning behind the selection and application of key analytical methodologies. By integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis, this guide establishes a self-validating workflow for the unequivocal confirmation of the molecular structure of this important bifunctional aromatic compound.
Introduction: The Imperative for Rigorous Structural Verification
3-Carboxybenzenesulfonic acid sodium salt, also known as sodium 3-sulfobenzoate, is a molecule of significant interest in various chemical and pharmaceutical applications, including its use as a component in the production of dyes and pigments, a pH regulator in cosmetics, and as a versatile chemical intermediate.[1] Its structure, characterized by a benzene ring substituted with a carboxylic acid group and a sulfonic acid sodium salt group at the meta-position, imparts both reactivity and aqueous solubility. The precise arrangement of these functional groups is critical to its chemical behavior and ultimate utility.
Ambiguity in molecular structure can lead to unforeseen reactivity, diminished efficacy, and potential safety concerns in downstream applications. Therefore, a rigorous and orthogonal analytical approach is not merely a quality control measure but a foundational necessity for its reliable use in research and development. This guide details a systematic workflow for the complete structural confirmation of 3-carboxybenzenesulfonic acid sodium salt, emphasizing the synergy between different analytical techniques to build a cohesive and irrefutable structural assignment.
Foundational Analysis: Elemental Composition
Before delving into spectroscopic methods that reveal the molecule's architecture, it is paramount to confirm its elemental composition. Elemental analysis provides the empirical formula, which serves as a fundamental check against the proposed structure.
Theoretical Composition
For the molecular formula C₇H₅NaO₅S, the expected elemental composition is calculated as follows:
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 7 | 84.07 | 37.51 |
| Hydrogen (H) | 1.01 | 5 | 5.05 | 2.25 |
| Sodium (Na) | 22.99 | 1 | 22.99 | 10.25 |
| Oxygen (O) | 16.00 | 5 | 80.00 | 35.68 |
| Sulfur (S) | 32.07 | 1 | 32.07 | 14.31 |
| Total | 224.18 | 100.00 |
Experimental Protocol: CHNS/O Analysis
The elemental composition is experimentally determined using an automated CHNS/O analyzer.
Principle: The sample is combusted at high temperatures (typically >1000°C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector (TCD). Oxygen is determined by pyrolysis in the absence of oxygen.
Step-by-Step Protocol:
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Instrument Calibration: Calibrate the CHNS/O analyzer using a certified organic standard with a known elemental composition, such as sulfanilic acid.[2] This establishes the response factors for each element.
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Sample Preparation: Accurately weigh 1-2 mg of the dried 3-carboxybenzenesulfonic acid sodium salt into a tin capsule.
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Analysis: Place the capsule into the autosampler of the CHNS/O analyzer. Initiate the combustion sequence.
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Data Acquisition and Processing: The instrument software will automatically integrate the peaks corresponding to the different combustion gases and calculate the percentage of each element based on the calibration.
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Validation: The experimentally determined percentages should fall within ±0.4% of the theoretical values to confirm the elemental composition.
Spectroscopic Elucidation: A Multi-faceted Approach
With the elemental formula confirmed, the next phase is to elucidate the connectivity of the atoms and the nature of the functional groups using a combination of spectroscopic techniques. The workflow is designed to provide orthogonal data, where each technique corroborates the findings of the others.
Caption: Workflow for the structure elucidation of 3-carboxybenzenesulfonic acid sodium salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in an organic molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
Causality: The chemical shift, integration, and multiplicity of proton signals in a ¹H NMR spectrum provide detailed information about the electronic environment and neighboring protons for each unique hydrogen atom in the molecule.
Expected ¹H NMR Spectrum: For a 1,3-disubstituted (meta) benzene ring, a complex splitting pattern is expected for the four aromatic protons. Both the carboxylic acid and sulfonic acid groups are electron-withdrawing, which will deshield the aromatic protons, causing them to resonate at a higher chemical shift (downfield) compared to benzene (δ 7.3 ppm).
Experimental Data for 3-Carboxybenzenesulfonic Acid Sodium Salt:
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 | ~8.41 | Singlet (or narrow triplet) | 1H |
| H-6 | ~8.14 | Doublet | 1H |
| H-4 | ~8.08 | Doublet | 1H |
| H-5 | ~7.68 | Triplet | 1H |
| Data obtained at 89.56 MHz in D₂O.[3] |
Interpretation:
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H-2: This proton is situated between the two electron-withdrawing groups and is therefore the most deshielded, appearing at the highest chemical shift. Its multiplicity as a narrow triplet or singlet is due to small meta-coupling to H-4 and H-6.
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H-4 and H-6: These protons are ortho to one of the substituents and will appear as doublets due to coupling with H-5.
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H-5: This proton is coupled to both H-4 and H-6, resulting in a triplet.
Step-by-Step Protocol for ¹H NMR:
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Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is chosen as the solvent due to the compound's high water solubility and to avoid a large solvent signal in the proton spectrum.[3]
-
Instrument Setup:
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Use a standard 5 mm NMR tube.
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Tune and shim the spectrometer for the D₂O solvent.
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Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
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The acquisition time should be around 2-3 seconds, with a relaxation delay of 1-2 seconds.
-
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Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
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Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual HDO signal (δ ~4.79 ppm).
Causality: Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its hybridization and electronic environment.
Expected ¹³C NMR Spectrum: The spectrum should display seven distinct signals: six for the aromatic carbons and one for the carboxyl carbon.
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The carboxyl carbon (C=O) is highly deshielded and will appear far downfield (typically 165-185 ppm).
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The ipso-carbons (C-1 and C-3, bonded to the substituents) will have their chemical shifts significantly affected by the attached groups.
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The remaining four aromatic carbons will appear in the typical aromatic region (120-150 ppm).
Experimental Data for 3-Carboxybenzenesulfonic Acid Sodium Salt:
| Assignment | Chemical Shift (ppm) |
| C=O | ~171.8 |
| C-3 | ~145.9 |
| C-1 | ~135.5 |
| C-6 | ~131.7 |
| C-5 | ~130.9 |
| C-2 | ~129.9 |
| C-4 | ~126.8 |
| Data obtained at 22.5 MHz in D₂O. |
Interpretation: The observed chemical shifts are consistent with a 1,3-disubstituted benzene ring containing a carboxylic acid and a sulfonate group. The downfield shift of the carboxyl carbon is characteristic. The distinct signals for all seven carbons confirm the proposed structure.
Step-by-Step Protocol for ¹³C NMR:
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Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).[4]
-
Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Acquisition: A larger number of scans will be required compared to ¹H NMR (e.g., 1024 scans or more) to obtain an adequate signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
Causality: FTIR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups exhibit characteristic absorption bands, making FTIR an excellent tool for functional group identification.
Expected FTIR Absorptions: The spectrum of 3-carboxybenzenesulfonic acid sodium salt is expected to show characteristic absorptions for the sulfonate group, the carboxylic acid group, and the aromatic ring.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |
| Aromatic Ring | C-H stretch | 3100-3000 |
| Carboxylic Acid | C=O stretch | ~1700 |
| Aromatic Ring | C=C stretch | 1600-1450 |
| Sulfonate Group | S=O asymmetric stretch | ~1200 |
| Sulfonate Group | S=O symmetric stretch | ~1040 |
| Aromatic Ring | C-H out-of-plane bend | 900-675 |
Interpretation of a Representative Spectrum:
-
A very broad absorption band in the 3300-2500 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid.
-
A strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid.
-
Strong absorptions around 1200 cm⁻¹ and 1040 cm⁻¹ are characteristic of the asymmetric and symmetric S=O stretching vibrations of the sulfonate group, respectively.[5]
-
Multiple sharp peaks in the 1600-1450 cm⁻¹ region correspond to the C=C stretching vibrations of the aromatic ring.
-
Absorptions in the fingerprint region (below 1000 cm⁻¹) will confirm the meta-substitution pattern.
Step-by-Step Protocol for FTIR (KBr Pellet):
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Sample Preparation:
-
Thoroughly dry the sample and spectroscopic grade potassium bromide (KBr) to remove any water, which has a strong IR absorption.
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.[6]
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules like 3-carboxybenzenesulfonic acid sodium salt, allowing for the determination of the molecular weight with minimal fragmentation.[7]
Expected Mass Spectrum (Negative Ion Mode ESI): Due to the presence of the acidic protons and the sodium salt, this molecule is best analyzed in negative ion mode.
-
[M-H]⁻ Ion: The deprotonated molecule would have an m/z of 201.0 (C₇H₅O₅S⁻).
-
[M-Na]⁻ Ion: The molecule without the sodium ion would also have an m/z of 201.0 (C₇H₅O₅S⁻).
-
[M-2H+Na]⁻ Ion: A doubly charged species is also possible, with an m/z of 223.0 (C₇H₄NaO₅S⁻).
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion can provide further structural information. A common fragmentation pathway for aromatic sulfonates is the loss of SO₂ (64 Da) or SO₃ (80 Da).
-
Loss of SO₃: Fragmentation of the ion at m/z 201.0 could lead to a fragment at m/z 121.0, corresponding to the deprotonated benzoic acid fragment (C₇H₅O₂⁻).
-
Loss of CO₂: Another possible fragmentation is the loss of carbon dioxide (44 Da), resulting in a fragment at m/z 157.0.
Sources
- 1. velp.com [velp.com]
- 2. Sodium 3-sulfobenzoate(17625-03-5) 1H NMR [m.chemicalbook.com]
- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 4. iscnagpur.ac.in [iscnagpur.ac.in]
- 5. cires1.colorado.edu [cires1.colorado.edu]
- 6. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 7. holcapek.upce.cz [holcapek.upce.cz]
